molecular formula C11H16F7I B3326215 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane CAS No. 23885-16-7

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane

Cat. No.: B3326215
CAS No.: 23885-16-7
M. Wt: 408.14 g/mol
InChI Key: NEOGUXPCNJGTPD-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane is a fluorinated organic compound with the molecular formula C11H16F7I. This compound is characterized by the presence of seven fluorine atoms and one iodine atom attached to an undecane backbone. The unique combination of fluorine and iodine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane can be synthesized through several methods. One common approach involves the iodination of a heptafluorinated precursor. The reaction typically requires the use of iodine and a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the iodination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and polymers.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and imaging agents due to its unique fluorine content.

    Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane is unique due to its combination of seven fluorine atoms and one iodine atom on an undecane backbone. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-iodoundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F7I/c1-2-3-4-5-6-8(19)7-9(12,13)10(14,15)11(16,17)18/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOGUXPCNJGTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895172
Record name 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23885-16-7
Record name 1,1,1,2,2,3,3-Heptafluoro-5-iodoundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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